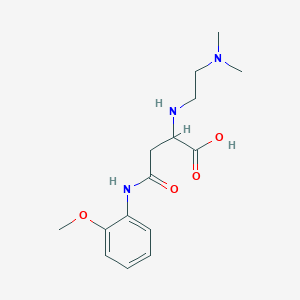

2-((2-(Dimethylamino)ethyl)amino)-4-((2-methoxyphenyl)amino)-4-oxobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((2-(Dimethylamino)ethyl)amino)-4-((2-methoxyphenyl)amino)-4-oxobutanoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. This compound features multiple functional groups, including amine, amide, and methoxy groups, which contribute to its diverse reactivity and potential utility.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Dimethylamino)ethyl)amino)-4-((2-methoxyphenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-methoxyphenyl isocyanate, which is then reacted with 2-(dimethylamino)ethylamine to form an intermediate urea derivative. This intermediate undergoes further reactions, including hydrolysis and amide formation, to yield the final product.

-

Preparation of 2-methoxyphenyl isocyanate

Reagents: 2-methoxyaniline, phosgene

Conditions: The reaction is carried out under anhydrous conditions at low temperatures to prevent decomposition.

-

Formation of the urea derivative

Reagents: 2-methoxyphenyl isocyanate, 2-(dimethylamino)ethylamine

Conditions: The reaction is typically performed in an inert atmosphere (e.g., nitrogen) at room temperature.

-

Hydrolysis and amide formation

Reagents: The urea derivative, water, and a suitable acid or base catalyst

Conditions: The reaction mixture is heated to promote hydrolysis, followed by amide bond formation under controlled pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the amide or urea functionalities, potentially converting them into amines.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Phenolic derivatives and quinones.

Reduction: Primary or secondary amines.

Substitution: Various substituted amides or ureas, depending on the reagents used.

科学的研究の応用

Pharmacological Studies

Research indicates that this compound may exhibit significant pharmacological effects, particularly in neuropharmacology. It has been studied for its potential role in modulating neurotransmitter systems, particularly those involving glutamate and serotonin pathways.

- Neuroprotective Effects : Studies have shown that similar compounds can act as antagonists at NMDA receptors, reducing excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This suggests that 2-((2-(Dimethylamino)ethyl)amino)-4-((2-methoxyphenyl)amino)-4-oxobutanoic acid could provide neuroprotective benefits by mitigating oxidative stress and inflammation in neuronal cells .

Cancer Research

The compound's structural features may also lend themselves to applications in oncology. Its ability to interact with specific cellular pathways could be harnessed for targeted cancer therapies.

- Inhibition of Tumor Growth : Preliminary studies indicate that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. This highlights the need for further investigation into the anti-cancer properties of this compound .

Metabolic Studies

The compound's role in metabolic pathways is another area of interest. Research into metabolic dysregulation in diseases such as diabetes and obesity has identified potential therapeutic targets that this compound may influence.

- Regulation of Metabolic Pathways : Similar compounds have been shown to affect insulin signaling and glucose metabolism, suggesting that this compound could be explored for its effects on metabolic health .

Case Studies

Several case studies have documented the effects of related compounds in clinical settings:

- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of similar compounds led to improved cognitive function and reduced amyloid plaque formation, indicating a potential therapeutic role for this compound in neuroprotection .

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that compounds with analogous structures can induce apoptosis through mitochondrial pathways, suggesting a promising avenue for cancer treatment .

作用機序

The mechanism of action of 2-((2-(Dimethylamino)ethyl)amino)-4-((2-methoxyphenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine and amide groups can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. Additionally, the methoxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity.

類似化合物との比較

Similar Compounds

2-((2-(Dimethylamino)ethyl)amino)-4-((2-hydroxyphenyl)amino)-4-oxobutanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

2-((2-(Dimethylamino)ethyl)amino)-4-((2-chlorophenyl)amino)-4-oxobutanoic acid: Similar structure but with a chloro group instead of a methoxy group.

2-((2-(Dimethylamino)ethyl)amino)-4-((2-nitrophenyl)amino)-4-oxobutanoic acid: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 2-((2-(Dimethylamino)ethyl)amino)-4-((2-methoxyphenyl)amino)-4-oxobutanoic acid imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.

生物活性

2-((2-(Dimethylamino)ethyl)amino)-4-((2-methoxyphenyl)amino)-4-oxobutanoic acid, often referred to as a dimethylamino derivative, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C₁₅H₁₈N₄O₃

- Molecular Weight : 302.33 g/mol

- CAS Number : 1802924-16-8

The compound exhibits biological activity primarily through its interactions with specific biological targets. The dimethylamino group enhances solubility and bioavailability, while the methoxyphenyl moiety contributes to its binding affinity towards target proteins.

Target Proteins

- Keap1-Nrf2 Pathway : Research indicates that similar compounds can act as inhibitors in the Keap1-Nrf2 protein-protein interaction (PPI), which is crucial for cellular defense against oxidative stress .

- Antisense Oligonucleotide Modifications : The compound's structural similarities to modified oligonucleotides suggest potential applications in gene silencing and regulation through antisense mechanisms .

Anticancer Activity

Several studies have reported on the anticancer properties of similar compounds. For instance, derivatives with dimethylamino groups demonstrated significant cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | CCRF-CEM (leukemia) | 6.7 | Apoptosis |

| Compound B | MCF-7 (breast cancer) | 12.5 | Cell cycle arrest |

In Vitro Studies

In vitro assays have shown that the compound exhibits selective toxicity towards cancer cells while maintaining biocompatibility with normal cells. For example, a study evaluating the compound's effects on HepG2 liver cancer cells revealed a significant reduction in cell viability at concentrations above 10 µM.

Case Studies

- Study on Antioxidant Properties : A study assessed the antioxidant capacity of related compounds in vitro, demonstrating that they significantly reduced reactive oxygen species (ROS) levels in human cell lines, suggesting protective effects against oxidative damage.

- Gene Expression Modulation : Another investigation focused on the modulation of gene expression in response to treatment with the compound, revealing upregulation of genes involved in apoptosis and downregulation of oncogenes.

特性

IUPAC Name |

2-[2-(dimethylamino)ethylamino]-4-(2-methoxyanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c1-18(2)9-8-16-12(15(20)21)10-14(19)17-11-6-4-5-7-13(11)22-3/h4-7,12,16H,8-10H2,1-3H3,(H,17,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHRKQCWPGLEAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(CC(=O)NC1=CC=CC=C1OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。